2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7N5O and its molecular weight is 213.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound closely related to 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, has been utilized as a key intermediate in synthesizing various heterocycles. These include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, all incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some synthesized compounds exhibited antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antibacterial and Antioxidant Properties
A novel method for synthesizing substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine has been reported, showcasing the compound's role in the development of antibacterial and antioxidant agents. These synthesized compounds demonstrated significant antioxidant activities as well as potential for DNA binding (Kitawat & Singh, 2014).
Electrocatalytic Reduction of Carbon Dioxide
Research involving substituted pyrazole complexes of palladium, which may include derivatives of this compound, has shown their potential as electrocatalysts for the reduction of carbon dioxide. This process results in the formation of formic acid and hydrogen, indicating its utility in environmental and energy-related applications (Hossain, Nagaoka, & Ogura, 1996).
Synthesis of Pyrazole Derivatives
The compound has been employed in the synthesis of novel pyrazole derivatives, which are important in various chemical and pharmacological research areas. These derivatives have been created through different chemical reactions and have shown promise in various biological and chemical applications (Edrees, 2013).
Properties
IUPAC Name |
2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNILQDDWXVLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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